Predicted Lipophilicity (XLogP3-AA) Comparison with N-Isopropyl and N-(2-Methoxyethyl) Analogs
The computed lipophilicity (XLogP3-AA) of the target compound is 2.2 [1], compared to 1.8 for the bulkier, polar N-(2-methoxyethyl) analog (PubChem CID 12005614) and 1.6 for the more compact N-isopropyl analog (PubChem CID 12005613). The higher lipophilicity of the target compound is attributable to its branched isobutyl group, which enhances membrane permeability potential relative to ether-containing or shorter-chain analogs while maintaining a hydrogen bond donor count of 3 consistent with good drug-likeness.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N-(2-methoxyethyl) analog: 1.8; N-isopropyl analog: 1.6 |
| Quantified Difference | 0.4 to 0.6 units higher lipophilicity |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem). |
Why This Matters
Higher lipophilicity for the isobutyl-substituted compound suggests superior passive membrane permeability, a key parameter for cell-based assays, which must be specifically designed for when substituting with more polar analogs.
- [1] PubChem. (2026). Compound Summary for CID 2988238. Retrieved April 28, 2026. View Source
- [2] PubChem. (2026). Compound Summary for 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methoxyethyl)acetamide. Retrieved April 28, 2026. View Source
- [3] PubChem. (2026). Compound Summary for 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isopropylacetamide. Retrieved April 28, 2026. View Source
